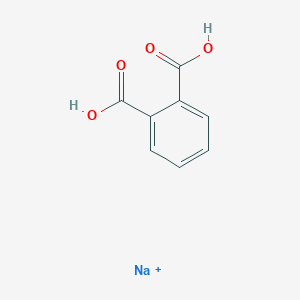
Phthalic acid, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phthalic acid, sodium salt, also known as sodium phthalate, is a chemical compound that is used in various industrial applications. It is a white, crystalline powder that is soluble in water and alcohol. Sodium phthalate is commonly used as a buffering agent, a plasticizer, and a pH adjuster in laboratory experiments.
Wirkmechanismus
Sodium phthalate works by binding to metal ions and stabilizing the pH level of a solution. It acts as a buffer by maintaining a constant pH level in a solution. Sodium phthalate also acts as a plasticizer by reducing the intermolecular forces between polymer chains. This results in an increase in the flexibility and durability of plastics.
Biochemical and Physiological Effects:
Sodium phthalate has been shown to have some biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes in the liver. It has also been shown to have a negative impact on the reproductive system of animals. However, these effects are only observed at high doses and are not relevant to the concentrations used in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
Sodium phthalate has several advantages when used in laboratory experiments. It is a cost-effective and readily available buffering agent. It is also easy to use and has a wide range of applications. However, Phthalic acid, sodium salt phthalate has some limitations. It has a limited buffering capacity and is not effective at maintaining a constant pH level in solutions with a pH below 4.0.
Zukünftige Richtungen
There are several future directions for the use of Phthalic acid, sodium salt phthalate in scientific research. One area of research is the development of new synthetic methods for Phthalic acid, sodium salt phthalate. Another area of research is the investigation of the biochemical and physiological effects of Phthalic acid, sodium salt phthalate at low concentrations. Additionally, there is a need for the development of new buffering agents that are more effective than Phthalic acid, sodium salt phthalate at maintaining a constant pH level in solutions.
Synthesemethoden
Sodium phthalate can be synthesized by reacting phthalic anhydride with Phthalic acid, sodium salt hydroxide in water. The reaction produces Phthalic acid, sodium salt phthalate and water as by-products. The chemical equation for the synthesis of Phthalic acid, sodium salt phthalate is as follows:
C8H4O3 + 2NaOH → Na2C8H4O4 + 2H2O
Wissenschaftliche Forschungsanwendungen
Sodium phthalate is commonly used in scientific research as a buffering agent and a pH adjuster. It is used to maintain a constant pH level in biological and chemical experiments. Sodium phthalate is also used as a plasticizer in the production of plastic materials. It is used to increase the flexibility and durability of plastics.
Eigenschaften
CAS-Nummer |
10197-71-4 |
|---|---|
Molekularformel |
C8H4Na2O4 |
Molekulargewicht |
189.12 g/mol |
IUPAC-Name |
sodium;phthalic acid |
InChI |
InChI=1S/C8H6O4.Na/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4H,(H,9,10)(H,11,12);/q;+1 |
InChI-Schlüssel |
IZUPJOYPPLEPGM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)O.[Na+] |
Kanonische SMILES |
[H+].C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-].[Na+] |
Andere CAS-Nummern |
10197-71-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



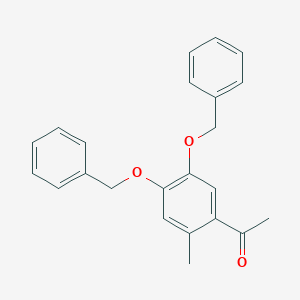
![5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B158553.png)
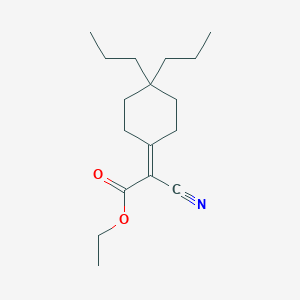
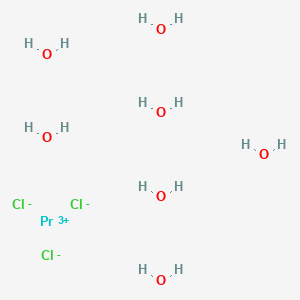
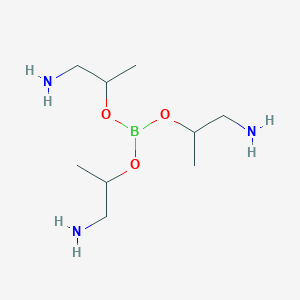

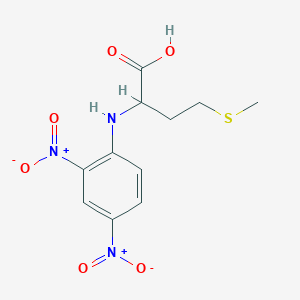
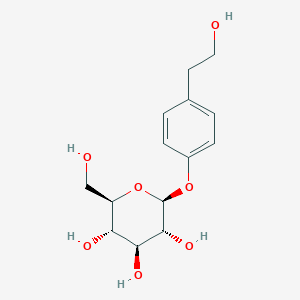
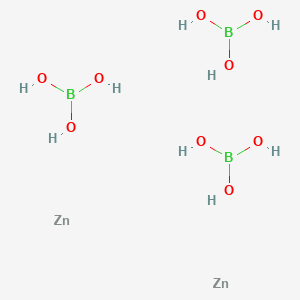
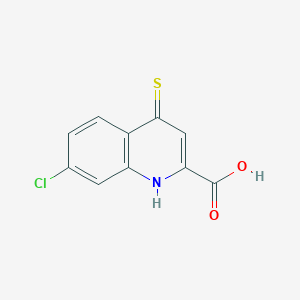
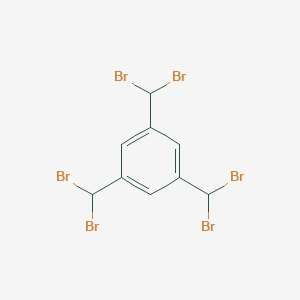
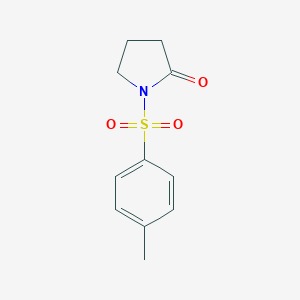
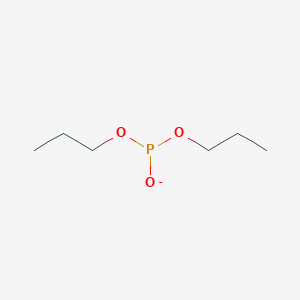
![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25-pentakis(hydroxymethyl)-30-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B158578.png)